4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
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Overview
Description
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used in chemical probe synthesis. This compound contains an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde synthetic handle. It is known for its application in SuFEx-enabled, context-specific covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves the introduction of the formyl, trimethylsilyl ethynyl, and sulfonyl fluoride groups onto a benzene ring. The specific reaction conditions and reagents used can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents like formyl chloride or formic acid.
Trimethylsilyl Ethynylation: Addition of the trimethylsilyl ethynyl group using trimethylsilyl acetylene and a suitable catalyst.
Sulfonyl Fluoridation: Introduction of the sulfonyl fluoride group using sulfuryl fluoride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for yield, purity, and cost-effectiveness would be key considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne tag allows for click chemistry reactions, particularly with azides to form triazoles.
Aldehyde Reactions: The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Click Chemistry: Copper(I) catalysts and azides.
Aldehyde Reactions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and condensation partners like hydrazines.
Major Products
Substitution Products: Sulfonamide or sulfonate derivatives.
Click Chemistry Products: Triazole derivatives.
Aldehyde Reaction Products: Alcohols, carboxylic acids, or hydrazones.
Scientific Research Applications
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Probe Synthesis: Used to create probes for studying biological systems.
SuFEx Chemistry: Enables context-specific covalent modification of biological targets.
Drug Discovery: Utilized in the development of potential therapeutic agents.
Bioconjugation: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Mechanism of Action
The mechanism of action of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, while the alkyne tag allows for further modification through click chemistry. The formyl group can also participate in various biochemical reactions, enabling the compound to act as a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-(Chlorosulfonyl)benzoic acid
- 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde handle. This combination allows for a wide range of chemical modifications and applications, making it a valuable tool in chemical biology and related fields .
Biological Activity
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride (CAS Number: 2088829-01-8) is a novel compound utilized primarily in chemical biology as a building block for synthesizing various chemical probes. Its unique trifunctional structure allows for diverse applications in research, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃FO₃SSi, with a molecular weight of 284.38 g/mol. The compound features an aryl sulfonyl fluoride group, which is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a chemical probe in various biological systems. The sulfonyl fluoride moiety is known to interact selectively with nucleophiles, making it a valuable tool for studying protein interactions and enzyme mechanisms. This selectivity allows researchers to investigate the roles of specific proteins in cellular processes.
Applications in Research
- Chemical Probe Synthesis : The compound serves as a versatile building block in the synthesis of clickable aryl sulfonyl fluoride monomers, facilitating the development of probes that can be used to study protein function and interactions in live cells .
- Targeted Drug Delivery : Due to its functional groups, it has potential applications in designing targeted drug delivery systems that can selectively release therapeutic agents at specific sites within the body.
- Inhibitory Studies : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain cancer cell lines, indicating potential applications in cancer therapy .
Study on Cancer Cell Inhibition
A recent investigation focused on the growth inhibition properties of compounds derived from similar scaffolds revealed that certain derivatives showed significant cytotoxicity against tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity underscores the potential for this compound and its derivatives in developing anticancer agents .
Compound | Cell Line Tested | IC50 (µM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
Compound A | Tumorigenic (e.g., HepG2) | 10 | No effect |
Compound B | Tumorigenic (e.g., MCF7) | 15 | No effect |
Pharmacokinetic Studies
Pharmacokinetic profiling has shown that compounds similar to this compound exhibit favorable absorption and distribution characteristics in vivo, suggesting that they could be effective agents for systemic administration .
Properties
Molecular Formula |
C12H13FO3SSi |
---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
4-formyl-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H13FO3SSi/c1-18(2,3)7-6-11-8-10(9-14)4-5-12(11)17(13,15)16/h4-5,8-9H,1-3H3 |
InChI Key |
BNAJFRWCCJTINY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C=O)S(=O)(=O)F |
Origin of Product |
United States |
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